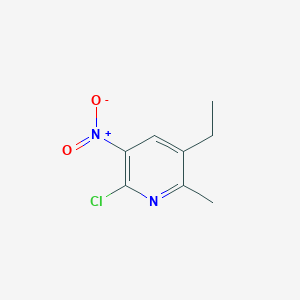

2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Overview

Description

2-Chloro-5-ethyl-6-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H9ClN2O2 and a molecular weight of 200.62 .

Synthesis Analysis

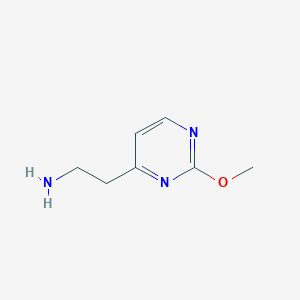

The synthesis of nitropyridine derivatives, including 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, involves several steps: nitration, hydrolysis, and chlorination . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

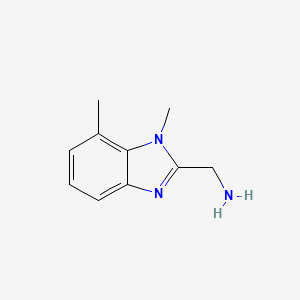

The molecular structure of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine is represented by the formula C8H9ClN2O2 . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis

2-Chloro-5-ethyl-6-methyl-3-nitropyridine is a beige powder . It has a molecular weight of 200.62 . .Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-5-ethyl-6-methyl-3-nitropyridine and its derivatives have been a focus in synthetic chemistry. For instance, Jukić et al. (2010) synthesized a compound related to 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, namely 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. They analyzed its structure using X-ray, IR, NMR, and spectroscopy. The optical properties were explored through UV–vis absorption and fluorescence spectroscopy, revealing important insights into the structural and electronic characteristics of these compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).

Potential in Anticancer Research

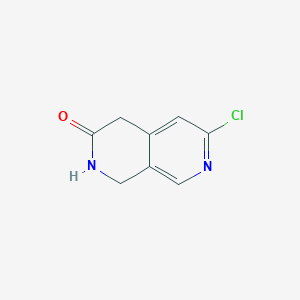

The derivatives of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine have been investigated for their anticancer potential. Temple et al. (1983) synthesized various pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from a similar compound and evaluated their effects on the proliferation of L1210 cells and survival of mice bearing P388 leukemia. This research contributes to understanding the anticancer properties of nitropyridine derivatives (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Vibrational and Electronic Structural Studies

2-Chloro-5-ethyl-6-methyl-3-nitropyridine derivatives have been studied for their vibrational and electronic properties. Velraj et al. (2015) investigated molecules like 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine for their molecular structures, vibrational wavenumbers, atomic charges, and electronic properties using density functional theory. Such studies are crucial for understanding the electronic behavior of nitropyridine compounds (Velraj, Soundharam, & Sridevi, 2015).

Kinetics and Mechanisms in Chemical Reactions

The kinetics and mechanisms of reactions involving 2-Chloro-5-ethyl-6-methyl-3-nitropyridine derivatives have been a subject of study. Brewis et al. (1974) explored the rate coefficients and reaction mechanisms of substituted α-halogenopyridines with aniline and its derivatives. Such research provides valuable information on the reactivity and substitution patterns in nitropyridine compounds (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Safety and Hazards

Future Directions

While specific future directions for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine are not mentioned in the retrieved papers, nitropyridines in general are valuable building blocks in organic synthesis . They have potential applications in the synthesis of various organic compounds and could be used in life science related research .

properties

IUPAC Name |

2-chloro-5-ethyl-6-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-6-4-7(11(12)13)8(9)10-5(6)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUPUTFQHLXILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1C)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-ethyl-6-methyl-3-nitropyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3237615.png)

![D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-](/img/structure/B3237642.png)

![5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one](/img/structure/B3237680.png)

![5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole](/img/structure/B3237688.png)

![3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/structure/B3237697.png)